![molecular formula C11H22N2O B1460772 1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol CAS No. 1082268-62-9](/img/structure/B1460772.png)
1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol is a compound with the CAS Number: 1082268-62-9 . It has a molecular weight of 198.31 .
Molecular Structure Analysis
The InChI code for 1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol is 1S/C11H22N2O/c1-12-6-8-13(9-7-12)10-11(14)4-2-3-5-11/h14H,2-10H2,1H3 . This code provides a specific textual representation of the molecule’s structure.Scientific Research Applications
Electro-Optic Device Applications
This compound has been utilized in the synthesis of nonlinear optical (NLO) single crystals . These crystals are crucial for electro-optic devices, which modulate light in response to an electric field. The compound’s ability to form crystals with non-centrosymmetric structures makes it suitable for applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices .
Lipoxygenase Inhibition
In the medical field, this compound has been studied for its potential as a lipoxygenase inhibitor . Lipoxygenase is an enzyme involved in the metabolism of polyunsaturated fatty acids to leukotrienes, which are inflammatory mediators. Inhibitors of this enzyme have therapeutic potential in treating inflammatory diseases .
Xanthine Oxidase Inhibition
“1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol” has also been evaluated for its inhibitory activity against xanthine oxidase , an enzyme that contributes to the oxidative stress observed in various pathological conditions, including gout. Inhibitors of xanthine oxidase are used to treat hyperuricemia and related disorders .
Drug Discovery and Development
The complex molecular structure of this compound lends itself to various applications in drug discovery and development. Its versatility allows for the exploration of new pharmacophores and the development of novel therapeutic agents.
Synthesis of Therapeutic Compounds
Piperazine, a core structure within this compound, is a key intermediate in synthesizing various therapeutic compounds. These include amides, sulphonamides, azetidinones, and imidazolinones, which have applications across antitumor, antifungal, antidepressant, and antiviral therapies .
Antimicrobial Activity
The compound has been part of studies involving molecular modeling and docking simulations to explore its potential as an antimicrobial agent. Specifically, its derivatives have been tested against enzymes like oxidoreductase, which play a role in bacterial metabolism and survival .
properties
IUPAC Name |
1-[(4-methylpiperazin-1-yl)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-12-6-8-13(9-7-12)10-11(14)4-2-3-5-11/h14H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECDWZXMZQJLMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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